Methyl 3-(2-cyanoethyl)picolinate
Description
Methyl 3-(2-cyanoethyl)picolinate is an ester derivative of picolinic acid with a cyanoethyl substituent at the 3-position of the pyridine ring. The compound’s pyridine backbone and cyanoethyl group may confer reactivity useful in nucleoside chemistry or as a precursor for functionalized heterocycles .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 3-(2-cyanoethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)9-8(4-2-6-11)5-3-7-12-9/h3,5,7H,2,4H2,1H3 |
InChI Key |
BVWNYBRPOVFMOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-cyanoethyl)picolinate typically involves the reaction of picolinic acid with acrylonitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-cyanoethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Methyl 3-(2-cyanoethyl)picolinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(2-cyanoethyl)picolinate involves its interaction with specific molecular targets. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key parameters of Methyl 3-(2-cyanoethyl)picolinate and related compounds:
Key Observations:
- Substituent Effects: The presence of a cyanoethyl group in the target compound may enhance polarity compared to methyl or phenyl substituents, influencing solubility and reactivity in coupling reactions .
- Hazards: Cyanomethyl/cyanoethyl derivatives (e.g., Ethyl 3-(cyanomethyl)picolinate, Methyl 2-cyano-3-phenylacrylate) commonly exhibit H302 (harmful if swallowed), suggesting similar risks for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
